

ALK-IN-13: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ALK-IN-13

Cat. No.: B8757180

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **ALK-IN-13**, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor. The information presented herein is intended to support research and development efforts in the field of targeted cancer therapy.

Chemical Structure and Identifiers

ALK-IN-13, as described in patent US20130225528A1, example 19, is a complex heterocyclic molecule designed for high-affinity binding to the ALK protein.

Chemical Structure:

While a definitive 2D structure diagram for **ALK-IN-13** is not publicly available, its chemical identity is defined by the following systematic name and molecular identifiers.

IUPAC Name: 4-{4-[4-(Dimethylamino)piperidin-1-yl]-2-methoxyanilino}-6-[[5-chloro-2-({1-isopropyl-1H-pyrazol-4-yl}amino)pyrimidin-4-yl]amino}pyridazine-3-carbonitrile

SMILES String: A SMILES (Simplified Molecular-Input Line-Entry System) string, a linear notation for chemical structures, is not publicly available for **ALK-IN-13**.

Chemical Formula: C₂₉H₃₉ClN₇O₂^[1]

Molecular Weight: 584.09 g/mol [1]

Physicochemical and Pharmacological Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. The following table summarizes the known properties of **ALK-IN-13**.

Property	Value	Reference
Molecular Formula	C29H39ClN7O	[1]
Molecular Weight	584.09 g/mol	[1]
Solubility	Data not publicly available	
Melting Point	Data not publicly available	
pKa	Data not publicly available	

Mechanism of Action and Biological Activity

ALK-IN-13 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase.[1] In several cancers, chromosomal rearrangements lead to the formation of fusion proteins involving ALK, resulting in its constitutive activation. This aberrant signaling drives tumor cell proliferation and survival.

ALK inhibitors, including **ALK-IN-13**, function by competing with ATP for binding to the kinase domain of the ALK protein. This competitive inhibition blocks the autophosphorylation and activation of ALK, thereby abrogating downstream signaling cascades.

Signaling Pathway Inhibition:

The constitutive activation of ALK fusion proteins triggers several downstream signaling pathways that are critical for cancer cell growth and survival. These include:

- RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.
- PI3K-AKT-mTOR Pathway: Plays a central role in cell survival, growth, and metabolism.

- JAK-STAT Pathway: Crucial for cell survival and proliferation.

By inhibiting ALK, **ALK-IN-13** effectively dampens these oncogenic signaling networks, leading to cell cycle arrest and apoptosis in ALK-dependent cancer cells.

Quantitative Biological Activity:

Specific IC₅₀ values for **ALK-IN-13** are not publicly available in the reviewed literature.

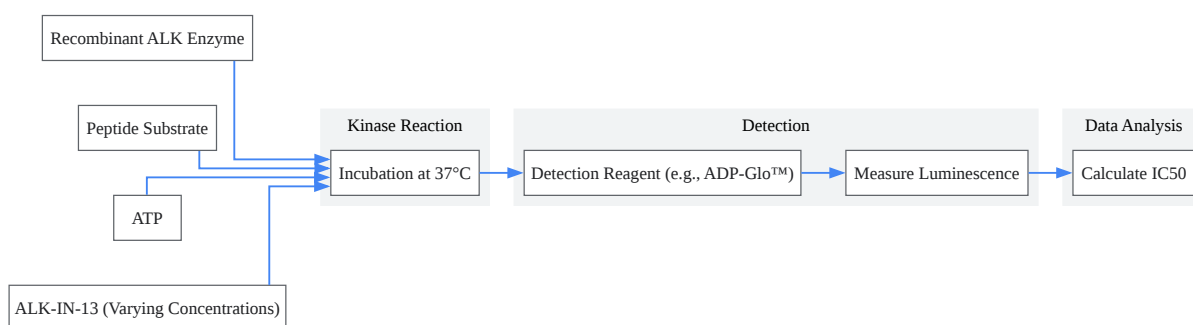
Experimental Protocols

The following sections outline general methodologies for key experiments relevant to the characterization of ALK inhibitors like **ALK-IN-13**.

ALK Kinase Assay

Biochemical assays are essential for determining the direct inhibitory activity of a compound against the ALK kinase.

Workflow for a Typical ALK Kinase Assay:



[Click to download full resolution via product page](#)

Caption: Workflow of a typical in vitro ALK kinase inhibition assay.

Methodology:

- **Assay Setup:** In a microplate, combine the recombinant ALK enzyme, a suitable peptide substrate, and varying concentrations of **ALK-IN-13**.
- **Initiation of Reaction:** Add a fixed concentration of ATP to initiate the kinase reaction.
- **Incubation:** Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
- **Detection:** Stop the reaction and add a detection reagent. Several commercial kits, such as ADP-Glo™, can be used to quantify the amount of ADP produced, which is directly proportional to kinase activity.
- **Data Analysis:** Measure the signal (e.g., luminescence) and plot the percentage of inhibition against the inhibitor concentration. The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, can then be calculated using non-linear regression analysis.

Cell Viability Assay

Cell-based assays are crucial for evaluating the cytotoxic or cytostatic effects of an inhibitor on cancer cells that are dependent on ALK signaling.

Workflow for a Cell Viability Assay:



[Click to download full resolution via product page](#)

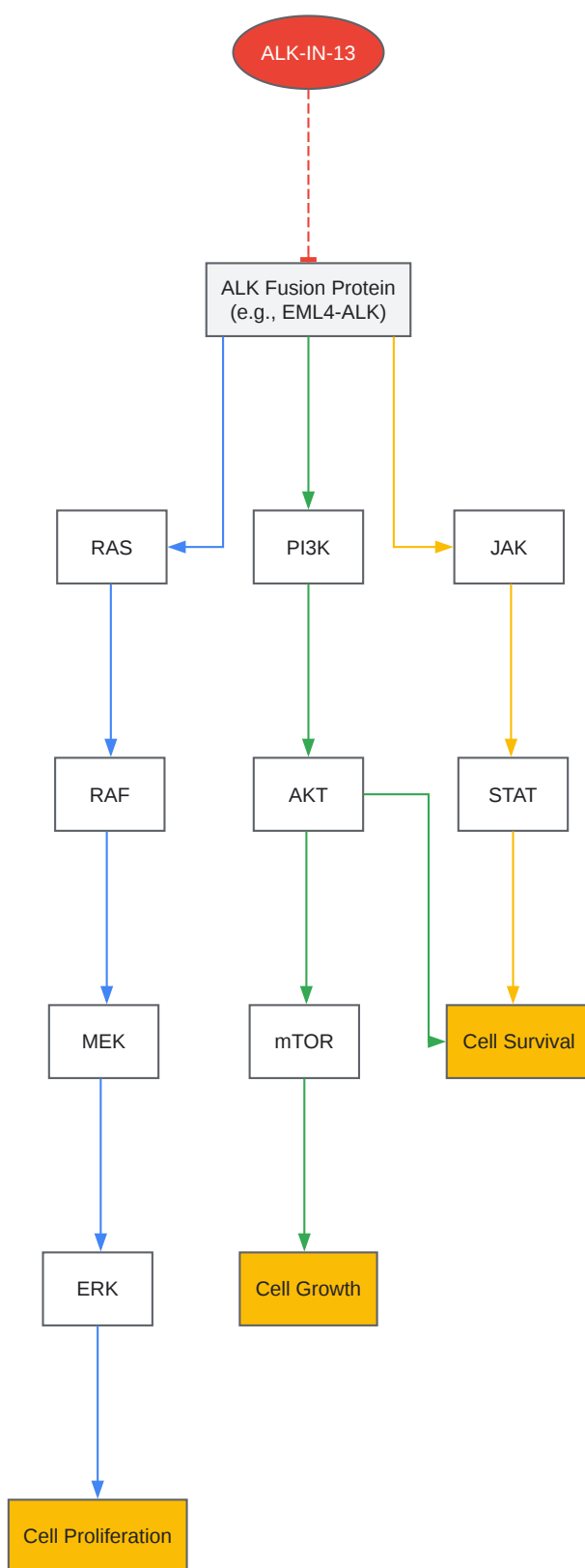
Caption: General workflow for assessing cell viability after inhibitor treatment.

Methodology:

- **Cell Seeding:** Seed ALK-positive cancer cell lines (e.g., NCI-H3122 for NSCLC, Karpas-299 for anaplastic large-cell lymphoma) in 96-well plates at an appropriate density.
- **Compound Treatment:** After allowing the cells to adhere, treat them with a range of concentrations of **ALK-IN-13**.
- **Incubation:** Incubate the cells for a period of 72 hours to allow for the compound to exert its effects.
- **Viability Assessment:** Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- **Data Analysis:** Measure the luminescence signal and normalize it to untreated control cells. Plot the percentage of viable cells against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Visualization

The following diagram illustrates the central role of ALK in oncogenic signaling and the point of intervention for ALK inhibitors like **ALK-IN-13**.



[Click to download full resolution via product page](#)

Caption: ALK signaling pathways and the inhibitory action of **ALK-IN-13**.

This diagram illustrates how the constitutively active ALK fusion protein drives multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT signaling cascades, which ultimately promote cell proliferation, survival, and growth. **ALK-IN-13** acts by directly inhibiting the ALK fusion protein, thereby blocking these oncogenic signals.

Conclusion

ALK-IN-13 is a potent ALK inhibitor with a chemical structure designed for high-affinity binding to its target. By inhibiting the constitutively active ALK fusion proteins, it effectively abrogates downstream signaling pathways crucial for the survival and proliferation of ALK-dependent cancer cells. The information and experimental frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of **ALK-IN-13** and other novel ALK inhibitors. Further studies are warranted to fully elucidate its physicochemical properties and in vivo efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [ALK-IN-13: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8757180#alk-in-13-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com